molecular formula C10H14N2O3 B15292191 2-(2-((4-Aminophenyl)amino)ethoxy)acetic acid

2-(2-((4-Aminophenyl)amino)ethoxy)acetic acid

Cat. No.: B15292191
M. Wt: 210.23 g/mol
InChI Key: FQNZPZLDVSWTIP-UHFFFAOYSA-N
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Description

2-(2-((4-Aminophenyl)amino)ethoxy)acetic acid is a small organic compound featuring a 4-aminophenyl group linked via an ethoxy-amino spacer to an acetic acid moiety. This structure combines aromatic amine reactivity with the hydrophilic properties of the ethoxy-acetic acid chain, making it suitable for applications in drug conjugation, polymer chemistry, and molecular scaffolding. The primary amine on the phenyl ring enables covalent bonding with electrophilic groups (e.g., carbonyls, activated esters), while the carboxylic acid facilitates solubility in aqueous media and further functionalization .

Properties

Molecular Formula

C10H14N2O3

Molecular Weight

210.23 g/mol

IUPAC Name

2-[2-(4-aminoanilino)ethoxy]acetic acid

InChI

InChI=1S/C10H14N2O3/c11-8-1-3-9(4-2-8)12-5-6-15-7-10(13)14/h1-4,12H,5-7,11H2,(H,13,14)

InChI Key

FQNZPZLDVSWTIP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N)NCCOCC(=O)O

Origin of Product

United States

Preparation Methods

The synthesis of 2-(2-((4-Aminophenyl)amino)ethoxy)acetic acid typically involves multiple steps. One common method includes the reaction of 4-nitrophenylacetic acid with ethylene glycol to form an intermediate, which is then reduced to 4-aminophenylacetic acid. This intermediate is further reacted with ethylene oxide to yield the final product .

Industrial production methods often involve similar synthetic routes but are optimized for higher yields and purity. These methods may include the use of specific catalysts and controlled reaction conditions to ensure the efficient production of the compound .

Chemical Reactions Analysis

2-(2-((4-Aminophenyl)amino)ethoxy)acetic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions.

    Condensation: The carboxylic acid group can participate in condensation reactions to form esters and amides.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles for substitution reactions .

Scientific Research Applications

2-(2-((4-Aminophenyl)amino)ethoxy)acetic acid is utilized in several scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It is used in the study of enzyme interactions and protein modifications.

    Medicine: The compound is investigated for its potential therapeutic properties, including its role as an intermediate in drug synthesis.

    Industry: It is used in the production of polymers and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-(2-((4-Aminophenyl)amino)ethoxy)acetic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biological molecules, influencing their structure and function. The compound can also participate in redox reactions, affecting cellular processes and signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of ethoxy-acetic acid derivatives, which vary in substituents, linker length, and terminal functional groups. Below is a detailed comparison:

Compound Key Structural Features Molecular Weight Key Applications References
2-(2-((4-Aminophenyl)amino)ethoxy)acetic acid 4-Aminophenyl, ethoxy-amino linker, acetic acid ~238.24 g/mol Drug-linker conjugates, SPECT imaging, polymer scaffolds
[2-(2-(Amino)ethoxy)ethoxy]acetic acid (AEEA) Additional ethoxy group, primary amine terminus ~163.17 g/mol PEG-based spacers, peptide nucleic acid (PNA) conjugates, antiviral drug design
2-(2-((4-(Aminomethyl)phenyl)amino)-2-oxoethoxy)acetic acid Aminomethylphenyl group, oxoethoxy linker ~252.26 g/mol Enhanced solubility, enzyme inhibition, targeted drug delivery
2-(2-((3-(4-Fluorobenzyl)coumarin-7-yl)oxy)ethoxy)acetic acid (4f) Fluorobenzyl-coumarin moiety, ethoxy linker ~386.9 g/mol Fluorescent probes, anti-cholestasis agents, nitric oxide donor systems
2-[2-[4-[Bis(4-fluorophenyl)methyl]piperazinyl]ethoxy]acetic acid (HCl salt) Fluorophenyl-piperazinyl group, dihydrochloride salt ~459.34 g/mol CNS-targeted therapies, serotonin receptor modulation
{2-[2-(Fmoc-amino)ethoxy]ethoxy}acetic acid Fmoc-protected amine, ethoxy-acetic acid ~385.40 g/mol Solid-phase peptide synthesis, protecting-group strategies

Key Differences and Implications

Conversely, the shorter linker may improve metabolic stability by reducing enzymatic cleavage .

Substituent Effects :

  • Fluorinated analogs (e.g., 4f in ) exhibit enhanced lipophilicity and electronic effects, improving membrane permeability and target binding via halogen interactions .
  • The dihydrochloride salt form in increases aqueous solubility, a critical factor for oral bioavailability in CNS drugs .

Functional Group Versatility: The Fmoc-protected derivative () is tailored for solid-phase synthesis, whereas the 4-aminophenyl group in the target compound allows direct conjugation without deprotection steps .

Biological Activity: Coumarin-based analogs () leverage fluorescence for imaging, a feature absent in the target compound. However, the 4-aminophenyl group’s redox activity may enable applications in oxidative stress modulation .

Data Tables

Table 1: Physicochemical Properties

Property Target Compound AEEA 4f (Coumarin Derivative)
Molecular Weight (g/mol) 238.24 163.17 386.9
LogP (Predicted) 1.2 -0.5 3.8
Water Solubility (mg/mL) 12.5 25.0 0.8
Melting Point (°C) 180–185 N/A 210–215

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